molecular formula C12H10Cl3N B1431581 3-(3,5-Dichlorophenyl)aniline, HCl CAS No. 1355247-80-1

3-(3,5-Dichlorophenyl)aniline, HCl

Cat. No.: B1431581
CAS No.: 1355247-80-1
M. Wt: 274.6 g/mol
InChI Key: ICZPFCOAVHBRNK-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)aniline, HCl is a chemical compound with the molecular formula C12H10Cl3N. It is a derivative of aniline, where the aniline ring is substituted with two chlorine atoms at the 3 and 5 positions and an additional phenyl group at the 3 position. This compound is often used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)aniline, HCl typically involves the following steps:

    Nitration and Reduction: The starting material, 3,5-dichloronitrobenzene, undergoes nitration to introduce the nitro group. This is followed by reduction to convert the nitro group to an amino group, forming 3,5-dichloroaniline.

    Suzuki-Miyaura Coupling: The 3,5-dichloroaniline is then subjected to a Suzuki-Miyaura coupling reaction with a suitable boronic acid derivative to introduce the phenyl group at the 3 position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing waste and cost. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenyl)aniline, HCl undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aniline derivatives with various functional groups.

Scientific Research Applications

3-(3,5-Dichlorophenyl)aniline, HCl has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)aniline, HCl involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dichlorophenyl)aniline hydrochloride
  • 3-(2,5-Dichlorophenyl)aniline hydrochloride
  • 3-(3,5-Difluorophenyl)aniline hydrochloride

Uniqueness

3-(3,5-Dichlorophenyl)aniline, HCl is unique due to the specific positioning of the chlorine atoms and the phenyl group, which confer distinct chemical and physical properties. These properties influence its reactivity, stability, and interactions with other molecules, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

3-(3,5-dichlorophenyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N.ClH/c13-10-4-9(5-11(14)7-10)8-2-1-3-12(15)6-8;/h1-7H,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZPFCOAVHBRNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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